![molecular formula C12H10F2O2 B2743396 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2167122-34-9](/img/structure/B2743396.png)
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a complex organic compound. It is derived from the parent compound “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid”, which is a starting material for polymers and a useful reagent for click chemistry and biological studies .
Synthesis Analysis
The synthesis of “3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” involves several steps. One of the key steps is the direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes . This process involves the direct, asymmetric addition of simple aldehydes to [1.1.1]propellane, the predominant BCP precursor . Another important step is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of “3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is complex due to the presence of the bicyclo[1.1.1]pentane core and the difluorophenyl group . The bicyclo[1.1.1]pentane core is a rigid three-dimensional motif, which is often used in the design of functional molecular scaffolds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” are complex and involve several steps. One of the key reactions is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . Other reactions include the direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes and the iridium-catalysed borylation of the bridgehead tertiary C–H bond .Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-8-1-7(2-9(14)3-8)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGZYPYWBBJQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
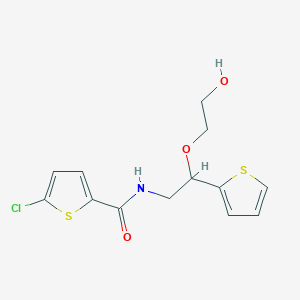
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)
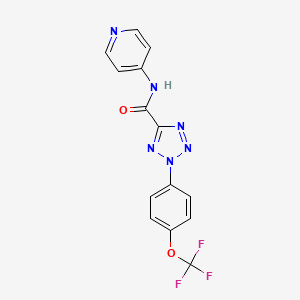
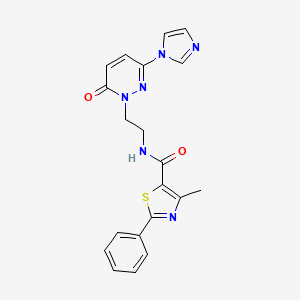
![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)

![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)
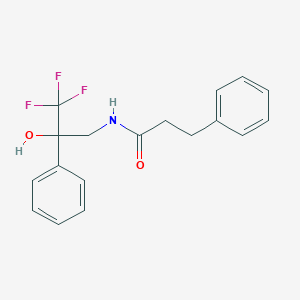
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2743330.png)
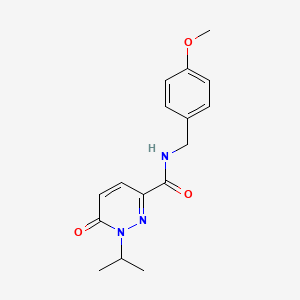
![1-[3-[(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone](/img/structure/B2743334.png)
![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)